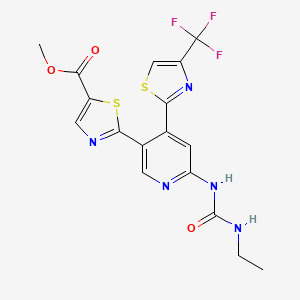
Methyl 2-(6-(3-ethylureido)-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-3-yl)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-(3-ethylureido)-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-3-yl)thiazole-5-carboxylate is a complex organic compound that features a combination of thiazole, pyridine, and trifluoromethyl groups. These functional groups are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-(3-ethylureido)-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-3-yl)thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, trifluoromethyl iodide, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in controlled environments. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-(3-ethylureido)-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-3-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 2-(6-(3-ethylureido)-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-3-yl)thiazole-5-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its trifluoromethyl group is particularly interesting due to its ability to enhance the bioavailability and metabolic stability of pharmaceuticals.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. The presence of the thiazole and pyridine rings suggests it may exhibit biological activity, making it a candidate for drug development.
Industry
Industrially, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure can be leveraged to create new materials with desirable properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-(3-ethylureido)-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-3-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- Methyl 2-(4-(trifluoromethyl)thiazol-2-yl)pyridine-3-carboxylate
- Ethyl 2-(6-(3-ethylureido)-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-3-yl)thiazole-5-carboxylate
Uniqueness
What sets Methyl 2-(6-(3-ethylureido)-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-3-yl)thiazole-5-carboxylate apart is its specific combination of functional groups. The presence of both thiazole and pyridine rings, along with the trifluoromethyl group, imparts unique chemical and biological properties that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C17H14F3N5O3S2 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
methyl 2-[6-(ethylcarbamoylamino)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridin-3-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H14F3N5O3S2/c1-3-21-16(27)25-12-4-8(14-24-11(7-29-14)17(18,19)20)9(5-22-12)13-23-6-10(30-13)15(26)28-2/h4-7H,3H2,1-2H3,(H2,21,22,25,27) |
Clé InChI |
DAMHCEXHGSYNPG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=NC=C(C(=C1)C2=NC(=CS2)C(F)(F)F)C3=NC=C(S3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















